molecular formula C27H22S3 B12811503 (1,3,3-Tris(phenylthio)-2-propenyl)benzene CAS No. 71341-82-7

(1,3,3-Tris(phenylthio)-2-propenyl)benzene

Cat. No.: B12811503
CAS No.: 71341-82-7
M. Wt: 442.7 g/mol
InChI Key: MRGBBEYTMXDJGP-UHFFFAOYSA-N
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Description

(1,3,3-Tris(phenylthio)-2-propenyl)benzene is a chemical compound with the molecular formula C21H18S3. It is a colorless to pale yellow liquid primarily used as a reactant in organic synthesis . The compound is known for its unique structure, which includes three phenylthio groups attached to a propenylbenzene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Tris(phenylthio)-2-propenyl)benzene typically involves the reaction of thiophenol with a suitable propenylbenzene derivative. One common method includes the deprotonation of thiophenol using a strong base like lithium di-isopropylamide, followed by the addition of the propenylbenzene derivative . The reaction is usually carried out under inert conditions to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Tris(phenylthio)-2-propenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles like alkoxides or amines, polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thiolated propenylbenzene derivatives.

    Substitution: Various substituted propenylbenzene derivatives.

Scientific Research Applications

(1,3,3-Tris(phenylthio)-2-propenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3,3-Tris(phenylthio)-2-propenyl)benzene involves its interaction with various molecular targets. The phenylthio groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

  • (E)-1-phenyl-3,3-bis(phenylthio)propene
  • 2-bromo-1,1,3-tris(phenylthio)propane
  • 1,1,3-tris(phenylthio)hepta-1,6-diene

Comparison: (1,3,3-Tris(phenylthio)-2-propenyl)benzene is unique due to the presence of three phenylthio groups attached to a propenylbenzene backbone. This structure imparts distinct chemical properties, such as increased reactivity and the ability to undergo multiple types of chemical reactions. Compared to similar compounds, it offers a broader range of applications in organic synthesis and potential biological activities .

Properties

CAS No.

71341-82-7

Molecular Formula

C27H22S3

Molecular Weight

442.7 g/mol

IUPAC Name

[3-phenyl-1,3-bis(phenylsulfanyl)prop-1-enyl]sulfanylbenzene

InChI

InChI=1S/C27H22S3/c1-5-13-22(14-6-1)26(28-23-15-7-2-8-16-23)21-27(29-24-17-9-3-10-18-24)30-25-19-11-4-12-20-25/h1-21,26H

InChI Key

MRGBBEYTMXDJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=C(SC2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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